molecular formula C21H14N2O B14182359 4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile CAS No. 923268-35-3

4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile

Cat. No.: B14182359
CAS No.: 923268-35-3
M. Wt: 310.3 g/mol
InChI Key: ATHHNIOVOGIGEB-UHFFFAOYSA-N
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Description

This compound consists of a benzofuran moiety linked to a benzonitrile group, with an aminophenyl substituent

Preparation Methods

The synthesis of 4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aminophenyl and benzonitrile moieties. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives that retain the core benzofuran structure.

Scientific Research Applications

4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For example, its aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzofuran moiety can also participate in π-π stacking interactions, further influencing its biological activity .

Comparison with Similar Compounds

4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

923268-35-3

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

4-[3-(4-aminophenyl)-2-benzofuran-1-yl]benzonitrile

InChI

InChI=1S/C21H14N2O/c22-13-14-5-7-15(8-6-14)20-18-3-1-2-4-19(18)21(24-20)16-9-11-17(23)12-10-16/h1-12H,23H2

InChI Key

ATHHNIOVOGIGEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)N)C4=CC=C(C=C4)C#N

Origin of Product

United States

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